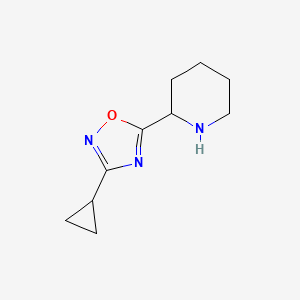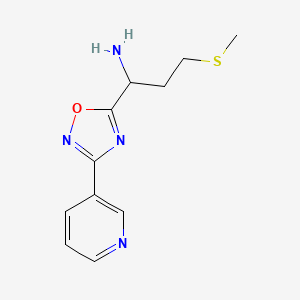![molecular formula C9H17NO B1521379 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol CAS No. 37031-10-0](/img/structure/B1521379.png)
2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Diabetes and Nonalcoholic Fatty Liver Disease (NAFLD)
2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol, as part of a compound formulation, has been evaluated for its therapeutic potential in treating conditions such as type 2 diabetes mellitus (T2DM) in conjunction with nonalcoholic fatty liver disease (NAFLD). A study investigated the clinical efficacy of this compound combined with metformin, revealing improvements in liver function and metabolic markers in patients with T2DM and NAFLD. This suggests that this compound could contribute to non-toxic strategies that promote recovery of liver function and offer a broader application in managing liver-related metabolic diseases (Xiao Yuanyuan, 2011).
Modulation of Prostaglandin Concentrations
Another aspect of this compound's application in scientific research is its potential impact on biochemical pathways, specifically in the modulation of prostaglandin concentrations. Research has shown that moderate doses of ethanol, possibly including derivatives like this compound, can induce significant increases in prostacyclin (PGI2) concentrations. This effect, observed both in vitro and in vivo, highlights the compound's possible role in influencing vascular functions and inflammatory responses (R. Landolfi & M. Steiner, 1984).
Safe Use in Medical Environments
The safety profile of this compound, particularly when used in formulations containing ethanol or other alcohols, has been a subject of research, especially regarding its transdermal absorption. A study aimed to understand the safe use of ethanol- and 2-propanol-containing disinfectants, which might include derivatives like this compound, found no clinically relevant enhancement of dermal absorption. This indicates the compound's potential safety in medical environments when used as part of disinfectant formulations (M. Kirschner et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-4-3-10-9-6-7-1-2-8(9)5-7/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVIWHGRGOQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


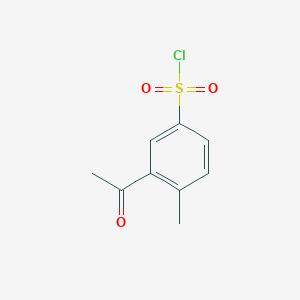

![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)

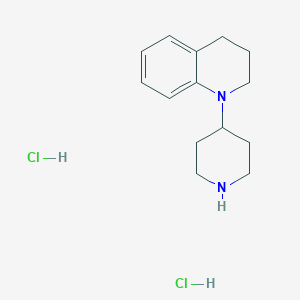
![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
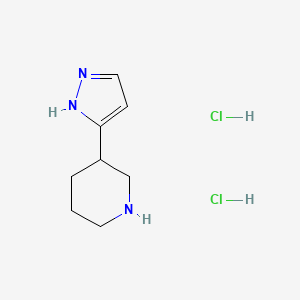
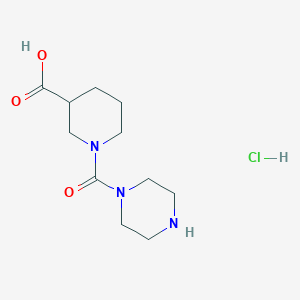
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
